

# Chemical structure elucidation of 10-Deacetylpaclitaxel 7-Xyloside

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 10-Deacetylpaclitaxel 7-Xyloside

Cat. No.: B15608528

[Get Quote](#)

## An In-Depth Technical Guide to the Chemical Structure Elucidation of 10-Deacetylpaclitaxel 7-Xyloside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure elucidation of **10-Deacetylpaclitaxel 7-Xyloside**, a naturally occurring taxane derivative found in various *Taxus* species. The elucidation of its complex structure relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines the key data and experimental protocols integral to its structural determination.

## Introduction

**10-Deacetylpaclitaxel 7-Xyloside** is a significant member of the taxane family of diterpenoids, which includes the highly successful anticancer drug, paclitaxel (Taxol®).<sup>[1]</sup> These compounds are characterized by a complex taxane core, and variations in their functional groups lead to a wide array of derivatives with potentially diverse biological activities. The structural determination of these analogs is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents. **10-Deacetylpaclitaxel 7-Xyloside** is of particular interest as it can be isolated from renewable sources like the needles of yew trees and can serve as a precursor for the semi-synthesis of paclitaxel and other derivatives.

## Physicochemical Properties

A summary of the key physicochemical properties of **10-Deacetylpaclitaxel 7-Xyloside** is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>50</sub> H <sub>57</sub> NO <sub>17</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	943.98 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Appearance	White to off-white solid	<a href="#">[2]</a>
Solubility	Slightly soluble in DMSO and methanol (with heating/sonication)	<a href="#">[2]</a>
Melting Point	> 228 °C (decomposes)	<a href="#">[2]</a>

## Experimental Protocols

The elucidation of the structure of **10-Deacetylpaclitaxel 7-Xyloside** involves its isolation and purification from a natural source, followed by detailed spectroscopic analysis.

### Isolation and Purification

A general method for the isolation and purification of taxol and its natural analogs, including **10-deacetylpaclitaxel 7-xyloside**, has been described.[\[6\]](#) The process typically involves the following steps:

- **Extraction:** The dried and ground biomass (e.g., needles of *Taxus* species) is extracted with a polar solvent such as methanol or ethanol.
- **Concentration:** The solvent from the combined extracts is removed under reduced pressure to yield a concentrated crude extract.
- **Solvent Partitioning:** The crude extract is subjected to a series of liquid-liquid extractions to separate compounds based on their polarity. This helps in removing pigments, lipids, and other interfering substances.

- Chromatography: The enriched fraction containing the taxanes is then subjected to chromatographic separation. A common technique is reverse-phase liquid chromatography. [6]
- Crystallization: The fractions containing the pure compound are concentrated, and the final purification is often achieved by recrystallization from a suitable solvent system, such as acetone.[6]

The entire isolation and purification workflow can be visualized as follows:

**Caption:** General workflow for the isolation and purification of **10-Deacetylpaclitaxel 7-Xyloside**.

## Spectroscopic Analysis

The purified compound is then subjected to a suite of spectroscopic analyses to determine its chemical structure.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A series of NMR experiments are conducted to elucidate the connectivity of atoms within the molecule. This includes:
  - $^1\text{H}$  NMR: To identify the different types of protons and their chemical environments.
  - $^{13}\text{C}$  NMR: To identify the different types of carbons.
  - 2D NMR (COSY, HMBC, HSQC): To establish the connectivity between protons and carbons.

## Spectroscopic Data and Structural Elucidation

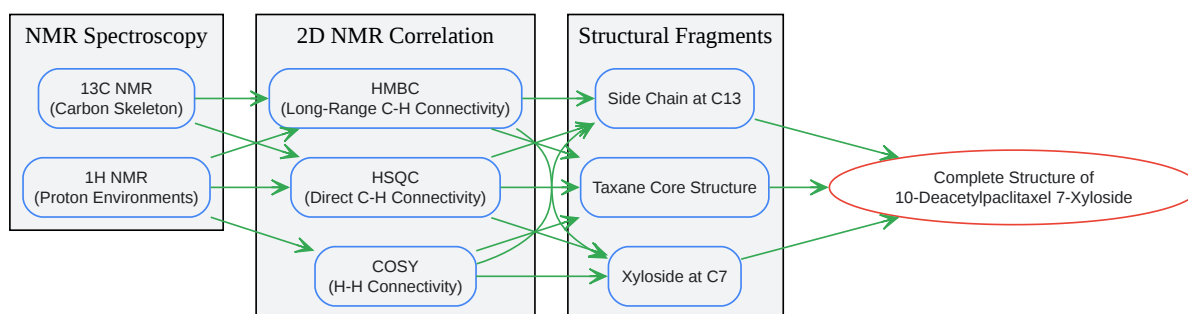
While a complete, publicly available dataset of all spectroscopic data for **10-Deacetylpaclitaxel 7-Xyloside** is not readily available in the searched literature, the structural elucidation would proceed as follows based on the expected data from a compound of this nature.

## Mass Spectrometry

High-resolution mass spectrometry would provide the exact mass of the molecule, allowing for the confirmation of its molecular formula,  $C_{50}H_{57}NO_{17}$ .

## NMR Spectroscopy

The analysis of the  $^1H$  and  $^{13}C$  NMR spectra, in conjunction with 2D NMR data, allows for the complete assignment of all proton and carbon signals and the confirmation of the overall structure. The elucidation process can be logically mapped out.



[Click to download full resolution via product page](#)

**Caption:** Logical workflow for the structure elucidation of **10-Deacetylpaclitaxel 7-Xyloside** using NMR data.

The detailed analysis of the spectra would reveal key structural features:

- **The Taxane Core:** Characteristic signals for the tetracyclic diterpenoid core would be identified. The absence of an acetyl group at the C10 position would be confirmed by the chemical shift of the proton and carbon at this position.
- **The C13 Side Chain:** Signals corresponding to the N-benzoyl- $\beta$ -phenylisoserine side chain, a hallmark of paclitaxel and its derivatives, would be assigned.

- The Xyloside Moiety: The presence of a xylose sugar attached at the C7 position would be confirmed by characteristic sugar proton and carbon signals in the NMR spectra and key HMBC correlations between the anomeric proton of the xylose and the C7 carbon of the taxane core.

## Conclusion

The chemical structure elucidation of **10-Deacetylpaclitaxel 7-Xyloside** is a systematic process that relies on the careful application of modern analytical techniques. The combination of isolation, purification, and comprehensive spectroscopic analysis, particularly multi-dimensional NMR, is essential for unambiguously determining its complex molecular architecture. This detailed structural information is fundamental for its potential use in medicinal chemistry and drug development, particularly as a starting material for the synthesis of novel paclitaxel analogs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. scbt.com [scbt.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Chemical structure elucidation of 10-Deacetylpaclitaxel 7-Xyloside]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15608528#chemical-structure-elucidation-of-10-deacetylpaclitaxel-7-xyloside\]](https://www.benchchem.com/product/b15608528#chemical-structure-elucidation-of-10-deacetylpaclitaxel-7-xyloside)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)